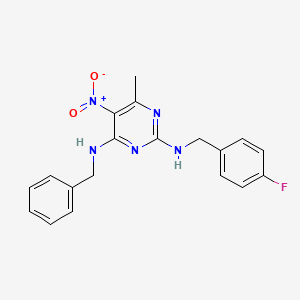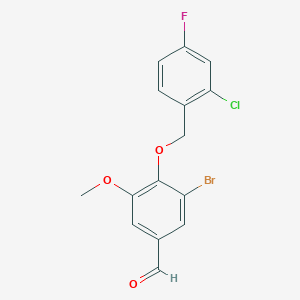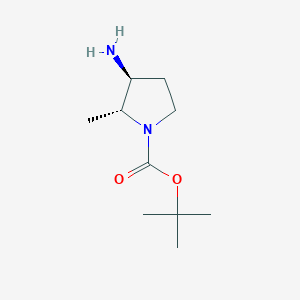
N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its complex structure, which includes benzyl and fluorobenzyl groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Alkylation: The benzyl and fluorobenzyl groups are introduced via alkylation reactions using benzyl halides and fluorobenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, fluorobenzyl halides, potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products
Amines: Reduction of the nitro group yields corresponding amines.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-benzyl-N2-(4-chlorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- N4-benzyl-N2-(4-methylbenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- N4-benzyl-N2-(4-bromobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Uniqueness
N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-N-benzyl-2-N-[(4-fluorophenyl)methyl]-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-13-17(25(26)27)18(21-11-14-5-3-2-4-6-14)24-19(23-13)22-12-15-7-9-16(20)10-8-15/h2-10H,11-12H2,1H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVQHLQWUAJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)
![(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide](/img/structure/B2554506.png)
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2554508.png)


![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2554511.png)

![N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2554516.png)


![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)
![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)
